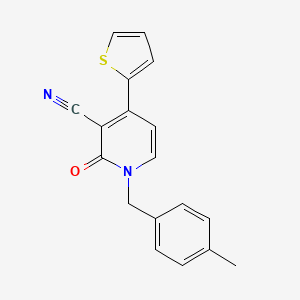

1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, or 1-4-MBTPC for short, is an organic compound that has been studied for its potential applications in medicinal chemistry and drug discovery. It is a member of the pyridinecarboxamides family and is a derivative of pyridinecarboxamide. The compound has been studied for its potential as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9).

Scientific Research Applications

1. Chemical Synthesis and Derivative Development

Several studies have explored the synthesis and the development of derivatives of compounds structurally related to 1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile. For instance, Abdelriheem et al. (2015) and Al-Issa (2012) worked on synthesizing new derivatives of thieno[2,3-b]pyridines and pyridine derivatives, respectively. These derivatives were achieved through various chemical reactions, highlighting the compound's versatility in forming different chemical structures (Abdelriheem, Ahmad, & Abdelhamid, 2015); (Al-Issa, 2012).

2. Antimicrobial and Anticancer Properties

Elewa et al. (2021) explored the synthesis of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile. The study focused on the antimicrobial and antitumor activities of the newly synthesized compounds, indicating potential applications in medical and pharmaceutical research (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

3. Antifibrotic Agents

Ismail and Noaman (2005) synthesized a series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and evaluated them for their antifibrotic activity. This research indicates the compound's potential use in treating fibrotic diseases (Ismail & Noaman, 2005).

4. Structural and Optical Properties

Cetina et al. (2010) synthesized and analyzed the structural features of pyridine derivatives through IR and electronic spectroscopy. The optical properties were investigated using UV–vis absorption and fluorescence spectroscopy, offering insights into the electronic and structural attributes of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway in bacteria, making it a potential target for antibacterial drugs .

Mode of Action

This inhibition disrupts the fatty acid synthesis pathway, which can lead to bacterial cell death .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway, a critical process for bacterial cell survival . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme, the compound disrupts this pathway, potentially leading to bacterial cell death .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme by the compound disrupts the fatty acid synthesis pathway . This disruption can lead to bacterial cell death, providing a potential mechanism for antibacterial activity .

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-2-oxo-4-thiophen-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-13-4-6-14(7-5-13)12-20-9-8-15(16(11-19)18(20)21)17-3-2-10-22-17/h2-10H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBIVSBSZXINAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2519195.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)

methylene]malononitrile](/img/structure/B2519208.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)

![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)